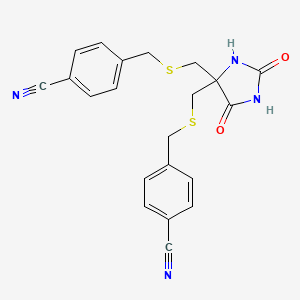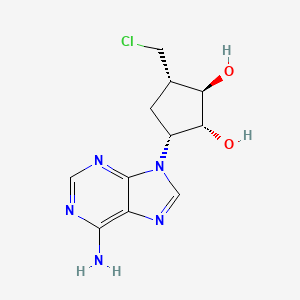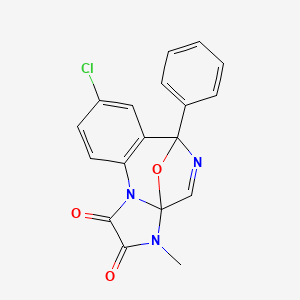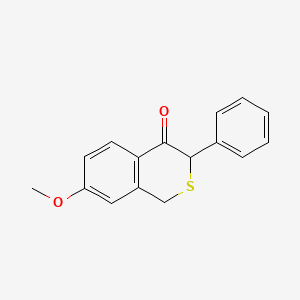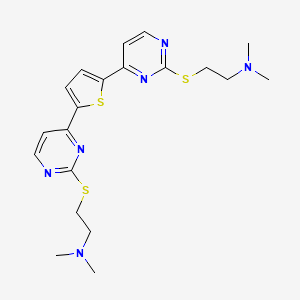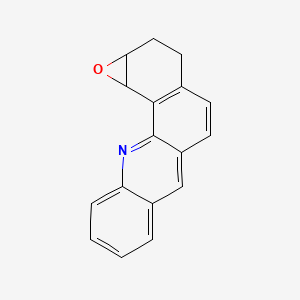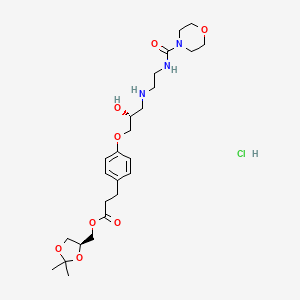
Landiolol hydrochloride, (2R,4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Landiolol hydrochloride, (2R,4S)-, is an ultra-short-acting, selective β1-adrenergic receptor blocker. It is primarily used for the treatment of intraoperative tachyarrhythmias and perioperative tachycardia, especially atrial fibrillation during both cardiac and non-cardiac surgeries . This compound is known for its high β1-selectivity, potent negative chronotropic effect, limited negative inotropic potential, and ultrashort elimination half-life of around 4 minutes .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of landiolol hydrochloride involves several steps. One method utilizes cheap and easily available raw materials and employs a phase transfer catalysis method to shorten reaction time . The process involves the use of para hydroxybenzene propanoic acid, potassium hydroxide, anhydrous potassium carbonate, and tetra-n-butyl ammonium bromide in DMSO. The reaction is carried out at 115-120°C for 7-8 hours under TLC monitoring .
Industrial Production Methods
For industrial production, a method involving nitrogenous organic compound hydrochloride as a hydrogen chloride carrier is used for salification . This method avoids complex operations, reduces the risk of unqualified physicochemical items, shortens the production period, and reduces solid wastes. The chromatographic purity of the product can reach more than 99.7 percent, and the yield is more than 80 percent .
化学反応の分析
Landiolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Landiolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying β1-adrenergic receptor blockers.
Biology: It is used in research on heart rate control and arrhythmias.
Medicine: It is used for the management of tachyarrhythmias and perioperative tachycardia, especially atrial fibrillation.
Industry: It is used in the pharmaceutical industry for the production of antiarrhythmic agents.
作用機序
Landiolol hydrochloride acts as an ultra-short-acting β1-selective blocking agent. It is rapidly hydrolyzed to an inactive form by both carboxylesterase in the liver and pseudocholinesterase in the plasma, resulting in an elimination half-life of about 4 minutes . It inhibits the positive chronotropic effects of catecholamines like adrenaline and noradrenaline on the heart, where β1-receptors are predominantly located . This blockade reduces heart rate and myocardial contractility.
類似化合物との比較
Landiolol hydrochloride is compared with other short-acting and selective beta-blockers such as esmolol. Landiolol hydrochloride has a higher β1-selectivity (β1/β2 = 255) compared to esmolol (β1/β2 = 33) and propranolol (β1/β2 = 0.68) . This high selectivity makes it superior in terms of reducing heart rate with minimal impact on blood pressure .
Similar Compounds
Esmolol: Another short-acting β1-selective blocker used for similar indications.
Propranolol: A non-selective beta-blocker with a broader range of applications but less selectivity for β1-receptors.
特性
CAS番号 |
1253907-85-5 |
|---|---|
分子式 |
C25H40ClN3O8 |
分子量 |
546.1 g/mol |
IUPAC名 |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2R)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22-;/m1./s1 |
InChIキー |
DLPGJHSONYLBKP-BNBNXSKYSA-N |
異性体SMILES |
CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@@H](CNCCNC(=O)N3CCOCC3)O)C.Cl |
正規SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




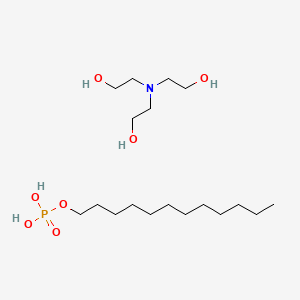

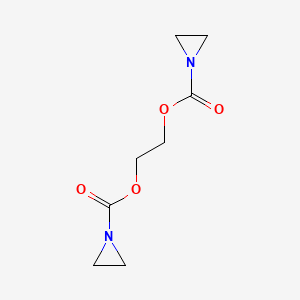
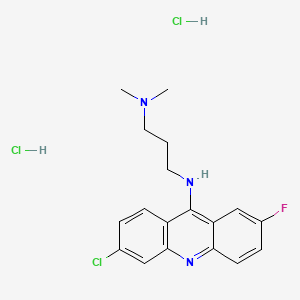
![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
